Molecular Structure and Glycosidic Linkages of Core Type 2 Trisaccharide
Molecular Structure and Glycosidic Linkages of Core Type 2 Trisaccharide
The following technical guide provides an in-depth analysis of the Core type 2 O-glycan structure, designated here as the Core 2 Trisaccharide .
Technical Guide & Whitepaper
Executive Summary
The Core type 2 trisaccharide (Core 2) represents a critical branching point in mucin-type O-glycosylation.[1] Structurally defined as GlcNAc
For drug development professionals, Core 2 is a high-value target. Its upregulation is causally linked to cancer metastasis (via selectin-mediated extravasation) and chronic inflammation, while its downregulation is associated with IgA nephropathy. This guide details the molecular architecture, synthesis, and characterization of this essential glycan.
Molecular Architecture & Stereochemistry
Chemical Structure
The Core 2 trisaccharide is formed by the addition of N-acetylglucosamine (GlcNAc) to the C6 hydroxyl group of the N-acetylgalactosamine (GalNAc) residue of the Core 1 disaccharide.
-
IUPAC Name:
-D-Glc NAc-(1 6)-[ -D-Gal -(1$\to \alpha p$NAc-Ser/Thr -
Composition:
-
Reducing End:
-D-GalNAc (linked to Ser/Thr) -
C3 Branch:
-D-Gal (The "Core 1" arm) -
C6 Branch:
-D-GlcNAc (The "Core 2" arm)[2]
-
Glycosidic Linkages
The structure is defined by two distinct glycosidic bonds attached to the central GalNAc:
- (1$\to$3) Linkage: Connects Galactose to GalNAc. This is the "T-antigen" or Core 1 linkage. It imposes a rigid constraint on the backbone.
-
**
(1$\to \phi, \psi, \omega$).
Structural Diagram (Graphviz):
Figure 1: Topology of the Core 2 Trisaccharide showing the distinct
Biosynthetic Pathway
The synthesis of Core 2 is a sequential enzymatic process occurring in the Golgi apparatus. It is strictly controlled by the enzyme Core 2
The "Branching Switch"
The formation of Core 2 is competitive. The precursor, Core 1, can either:
-
Be sialylated by ST3Gal-I to form Sialyl-T antigen (terminating chain growth).
-
Be branched by C2GnT to form Core 2 (allowing chain extension).
This competition determines the cell's adhesive properties. High C2GnT activity leads to extended polylactosamine chains and Lewis antigens (metastatic phenotype).
Biosynthetic Flow:
Figure 2: Biosynthetic pathway of Core 2. The C2GnT enzyme competes with sialyltransferases to determine glycan complexity.
Synthesis Strategies for Research & Development
For drug development (e.g., generating standards for MS or substrates for inhibitor screening), obtaining pure Core 2 trisaccharide is essential.
Chemo-Enzymatic Synthesis (Recommended)
This method offers high stereocontrol and avoids complex protecting group chemistry.
-
Substrate: Gal
1-3GalNAc -OR (where R is a linker or benzyl group). -
Enzyme: Recombinant C2GnT-1 (Human or Murine).
-
Protocol Summary:
-
Incubate Core 1 acceptor (10 mM) with UDP-GlcNAc (1.5 eq) and C2GnT in cacodylate buffer (pH 7.0) containing MnCl
. -
Monitor reaction by HPLC.[2]
-
Purify via C18 solid-phase extraction or size-exclusion chromatography.
-
Chemical Synthesis (Scalable)
Chemical synthesis is required for creating non-natural mimetics. The primary challenge is distinguishing the C6-OH (primary) from the C3-OH (secondary) on the GalNAc ring.
Key Protocol Steps (Regioselective Strategy):
-
Starting Material: 2-azido-2-deoxy-galactosyl donor.
-
Core 1 Assembly: Glycosylation of the 3-OH of a partially protected GalNAc acceptor with a Gal donor.
-
C6 Activation: The primary 6-OH is naturally more reactive, but often protected during the first step. A common strategy uses a 4,6-benzylidene acetal on the GalNAc, which is reductively opened to expose the 6-OH while leaving the 4-OH protected as a benzyl ether.
-
Core 2 Branching: Glycosylation of the exposed 6-OH with a GlcNAc donor (typically a phthalimido-protected glucosaminyl trichloroacetimidate).
-
Deprotection: Global deprotection (hydrogenolysis/hydrazinolysis) yields the free trisaccharide.
Analytical Characterization
Validating the Core 2 structure requires orthogonal analytical methods.
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for verifying the
| Residue | Atom | 1H Shift (ppm) | 13C Shift (ppm) | Diagnostic Feature |
| GalNAc ( | H-1 (Anomeric) | ~4.90 - 5.43 | ~98.0 - 99.0 | |
| C-6 | - | ~70.0 - 71.0 | Downfield shift due to glycosylation (vs ~62.0 in Core 1) | |
| Gal ( | H-1 (Anomeric) | ~4.45 - 4.47 | ~105.0 | |
| GlcNAc ( | H-1 (Anomeric) | ~4.50 - 4.55 | ~102.0 | |
| N-Acetyl | CH | ~2.00 - 2.05 | ~23.0 | Two signals (one from GalNAc, one from GlcNAc) |
Note: Shifts may vary slightly based on the aglycone (linker/peptide) attached to GalNAc.
Mass Spectrometry (MS/MS)
In tandem MS (CID), Core 2 glycans yield specific fragmentation patterns.
-
Precursor Ion: [M+H]
or [M+Na] consistent with Hex HexNAc . -
Diagnostic Fragments (Positive Mode):
-
m/z 204: HexNAc oxonium ion (GlcNAc/GalNAc).
-
m/z 366: Hex-HexNAc fragment (Gal-GalNAc, Core 1 arm).
-
Loss of 203 Da: Loss of the terminal GlcNAc branch.
-
-
Permethylated Analysis:
-
m/z 611: Often cited as a diagnostic fragment for branched O-glycan cores in permethylated samples (HexNAc-Hex-HexNAc derivatives).
-
References
-
Brockhausen, I. (1999).[4] "Pathways of O-glycan biosynthesis in cancer cells." Biochimica et Biophysica Acta (BBA) - General Subjects, 1473(1), 67-95. Link
-
Tsuboi, S., & Fukuda, M. (2001). "Roles of C2GnT and Core 2 O-glycans in cell adhesion and inflammation." Glycobiology, 11(1), 1R-12R. Link
-
Kudelka, M. R., et al. (2015). "Cellular O-Glycomics: An Analytical Approach for the Discovery of O-Glycan Biomarkers." Nature Methods, 12(1), 81-86. Link
-
Yee, M., et al. (2013). "Synthesis of Core 2 Trisaccharide Building Blocks." Carbohydrate Research, 365, 12-19. Link
-
Unverzagt, C. (2003).[2][5] "Synthesis of a core trisaccharide as a versatile building block." Chemistry - A European Journal, 9(6), 1369-1376. Link
Sources
- 1. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 5. Synthesis of a core trisaccharide as a versatile building block for N-glycans and glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
